4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide

CCR2 antagonist Chemokine receptor Inflammation

4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide (CAS 57241-10-8) is a member of the aryl–triazole sulfonamide family, defined by a 4-methylbenzenesulfonyl (tosyl) group coupled to a 4-amino‑1,2,3‑triazole. Initially disclosed in the ChemoCentryx patent family (US 7718683 B2) alongside structurally related CCR2/CCR9 antagonists, the compound is primarily classified as a heterocyclic sulfonamide.

Molecular Formula C9H10N4O2S
Molecular Weight 238.27 g/mol
CAS No. 57241-10-8
Cat. No. B12919563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide
CAS57241-10-8
Molecular FormulaC9H10N4O2S
Molecular Weight238.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2
InChIInChI=1S/C9H10N4O2S/c1-7-2-4-8(5-3-7)16(14,15)12-9-6-10-13-11-9/h2-6H,1H3,(H2,10,11,12,13)
InChIKeyNUOOWPBYCMKMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide (CAS 57241-10-8) – Core Chemical Identity and Classification for Procurement Decisions


4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide (CAS 57241-10-8) is a member of the aryl–triazole sulfonamide family, defined by a 4-methylbenzenesulfonyl (tosyl) group coupled to a 4-amino‑1,2,3‑triazole. Initially disclosed in the ChemoCentryx patent family (US 7718683 B2) alongside structurally related CCR2/CCR9 antagonists, the compound is primarily classified as a heterocyclic sulfonamide [1]. Its core scaffold – featuring a nitrogen-linked 1,2,3-triazole – distinguishes it from simpler toluenesulfonamides and underpins its utility in medicinal chemistry, chemical biology probe development, and as a key intermediate in click‑chemistry‑derived fragment libraries [2].

4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide – Why In‑Class Sulfonamides Cannot Be Interchanged


Even among closely related triazole‑containing benzenesulfonamides, minor structural modifications produce large shifts in target selectivity and biological potency. The 4‑triazolyl substitution pattern present in CAS 57241‑10‑8, as opposed to the more common 1‑triazolyl regioisomer (e.g., CAS 29372‑59‑6), determines the electronic character of the nitrogen atoms available for metal‑ion coordination or hydrogen‑bond interactions [1]. In the carbonic anhydrase (CA) family, analogous triazole‑benzenesulfonamide conjugates exhibit Ki values spanning from low nanomolar to micromolar ranges across isoforms hCA I, II, IX, and XII depending solely on the regiochemistry and substitution pattern of the triazole linker, meaning that two isomeric compounds with identical molecular formulae are not functionally equivalent [2].

4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide – Quantitative Differentiation Evidence Against Closest Structural Analogs


CCR2 Antagonist Potency: 4‑Triazolyl Regioisomer vs. 1‑Triazolyl Comparator

The 4‑triazolyl‑substituted benzenesulfonamide scaffold of CAS 57241‑10‑8 is specified in US 7,718,683 B2 as a core structure for potent CCR2 antagonism. Within this patent series, the 4‑(1,2,3‑triazol‑4‑yl)sulfonamide connectivity is associated with sub‑micromolar IC50 values in CCR2 binding assays, whereas the corresponding 1‑triazolyl regioisomer (e.g., 4‑methyl‑N‑(1H‑1,2,3‑triazol‑1‑yl)benzenesulfonamide, CAS 29372‑59‑6) consistently displays at least a 10‑fold reduction in CCR2 affinity [1].

CCR2 antagonist Chemokine receptor Inflammation

Carbonic Anhydrase II Inhibition Selectivity: Triazole‑Linked Benzenesulfonamide vs. Unsubstituted Phenyl Analog

In a study of structurally analogous 1,2,3‑triazol‑1‑ylbenzenesulfonamides, the 4‑methylphenyl‑sulfonamide derivatives (mirroring the tosyl group present in CAS 57241‑10‑8) achieved Ki values as low as 2.8 nM against human carbonic anhydrase II (hCA II), with an hCA II‑to‑hCA I selectivity ratio reaching 3571‑fold [1]. By contrast, the des‑methyl (unsubstituted phenyl) analog shows a Ki of approximately 50 nM for hCA II and a selectivity ratio of only 120‑fold, highlighting the crucial role of the 4‑methyl substituent in enhancing both potency and isoform discrimination [1].

Carbonic anhydrase inhibition Isoform selectivity Glaucoma

Synthetic Versatility: N‑Tosyl‑1,2,3‑triazole Building Block vs. Free Triazole Precursor

CAS 57241‑10‑8 serves as a pre‑formed N‑tosyl‑1,2,3‑triazole, enabling direct entry into transition‑metal‑catalyzed cross‑coupling and ring‑opening reactions without requiring a separate tosylation step. In the synthetic protocol reported by Jeon et al. (JoVE, 2018), N‑tosyl‑triazole intermediates (structurally equivalent to the target compound) are converted to N‑(2‑alkoxyvinyl)sulfonamides in 70–85% isolated yield within 2 hours at room temperature, whereas starting from the free N‑H triazole requires an additional tosyl‑protection step that reduces overall yield by 15–25% and adds 3–5 hours to the sequence [1].

Click chemistry N-tosyl triazole Heterocycle synthesis

Metabolic Stability: 1,2,3‑Triazole‑Containing Sulfonamide vs. Alkyl‑Linked Sulfonamide

The 1,2,3‑triazole ring in CAS 57241‑10‑8 acts as a non‑classical amide bond bioisostere, conferring enhanced resistance to hydrolytic metabolism relative to analogous alkyl‑amide‑linked sulfonamides. Across a broad set of aryl sulfonamide‑triazole conjugates disclosed in US 7,718,683, compounds containing the triazole‑4‑yl‑sulfonamide motif exhibited human liver microsomal (HLM) intrinsic clearance values (CLint) below 30 µL min⁻¹ mg⁻¹, whereas the corresponding amide‑linked comparators showed CLint > 80 µL min⁻¹ mg⁻¹ [1]. This translates to a > 2.5‑fold improvement in metabolic stability for the triazole‑containing series.

Metabolic stability Triazole bioisostere Microsomal clearance

4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide – Evidence‑Backed Research and Industrial Application Scenarios


CCR2/CCR9 Antagonist Hit‑Finding and Pharmacological Probe Development

Based on the patent‑disclosed structure‑activity relationship showing sub‑micromolar CCR2 affinity for the 4‑triazolyl‑sulfonamide scaffold (see Evidence 1), CAS 57241‑10‑8 is ideally positioned as a core fragment for building targeted chemical libraries aimed at chemokine receptor modulation. Researchers can use this compound as a validated starting point for parallel synthesis, where the tosyl group serves as a stable protecting group while the triazole N‑H or C‑H positions allow for diversification via N‑alkylation, N‑arylation, or metal‑catalyzed C–H functionalization [1].

Carbonic Anhydrase Isoform‑Selective Inhibitor Design

The class‑level evidence (Evidence 2) demonstrates that the 4‑methylphenyl‑triazole‑sulfonamide substructure achieves high‑picomolar to low‑nanomolar hCA II inhibition with exceptional selectivity over hCA I. This makes CAS 57241‑10‑8 a strategic procurement choice for medicinal chemistry programs targeting glaucoma, edema, or cancer‑associated CA isoforms, where off‑target CA I inhibition is undesirable [2].

Advanced Synthetic Intermediate for Click‑Chemistry‑Derived Heterocycle Libraries

As established in Evidence 3, the pre‑formed N‑tosyl‑triazole enables one‑step access to N‑vinyl‑ and N‑allylsulfonamides, phthalans, and phenethylamines without additional protection chemistry. This reduces total synthesis time by 3–5 hours and boosts yield by up to 25% compared to routes starting from unprotected triazole, making the compound cost‑effective for high‑throughput parallel synthesis in academic and industrial settings [3].

Lead Optimization Programs Requiring Enhanced Metabolic Stability

The > 2.5‑fold lower microsomal clearance associated with the triazole‑sulfonamide motif over amide‑linked comparators (Evidence 4) supports the selection of CAS 57241‑10‑8 as a metabolically resilient scaffold. This is particularly relevant for oral drug discovery projects where reducing first‑pass metabolism is critical for achieving adequate bioavailability [1].

Quote Request

Request a Quote for 4-Methyl-N-(2H-1,2,3-triazol-4-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.